![molecular formula C9H7ClN2O2 B159469 Ácido 6-cloro-2-metilimidazo[1,2-a]piridina-3-carboxílico CAS No. 138642-96-3](/img/structure/B159469.png)

Ácido 6-cloro-2-metilimidazo[1,2-a]piridina-3-carboxílico

Descripción general

Descripción

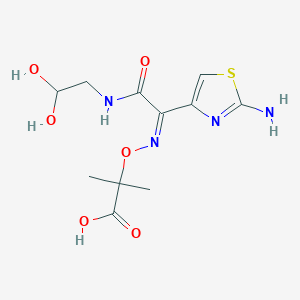

“6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C9H7ClN2O2 . It is stored in a dry environment at 2-8°C . The InChI code for this compound is 1S/C9H7ClN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14) .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with particular emphasis on the ecological impact of the methods and on the mechanistic aspects . The procedures are efficiently applied in the preparation of important drugs and promising drug candidates .

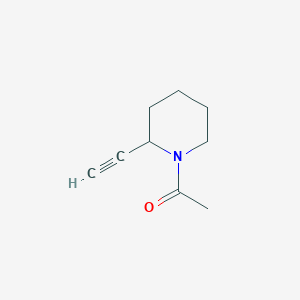

Molecular Structure Analysis

The molecular structure of “6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” can be represented by the InChI code 1S/C9H7ClN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14) .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid”, have been synthesized through various methods such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .

Physical and Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” include its molecular formula C9H7ClN2O2 . It is stored in a dry environment at 2-8°C .

Aplicaciones Científicas De Investigación

Agente Antituberculoso

Este compuesto ha mostrado potencial en el tratamiento de la tuberculosis (TB). Las modificaciones en las posiciones C2 y C6 del anillo imidazo[1,2-a]piridina han llevado a una mayor potencia contra Mycobacterium tuberculosis (Mtb) tanto extracelular como intracelular, con buena estabilidad microsomal .

Ingrediente Farmacéutico

Los derivados de imidazo[1,2-a]piridina se encuentran en muchos ingredientes farmacéuticos activos. Por ejemplo, están presentes en medicamentos para el tratamiento del insomnio y la restauración de disfunciones cerebrales, como el zolpidem .

Ciencia de Materiales

Debido a su carácter estructural, la imidazo[1,2-a]piridina es útil en aplicaciones de ciencia de materiales .

Tintes Sensibles a la Luz

Estos compuestos se pueden utilizar como tintes sensibles a la luz, que tienen aplicaciones en varios campos, incluidos los medios ópticos para el almacenamiento de datos .

Pesticidas y Fungicidas

Los derivados de imidazo[1,2-a]piridina se han utilizado en química agrícola como pesticidas y fungicidas .

Sondas Fluorescentes

Se han utilizado como sondas fluorescentes para estudios in vitro e in vivo debido a sus propiedades .

Safety and Hazards

Direcciones Futuras

The future directions for the synthesis of imidazo[1,2-a]pyridines, including “6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid”, involve the development of new synthetic protocols aiming to improve the ecological impact of the classical schemes . The recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates will provide new initiatives to chemists .

Mecanismo De Acción

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

is a compound of interest in the field of medicinal chemistry. . Here is a general overview based on the typical properties of imidazo[1,2-a]pyridine compounds:

Target of Action

Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used as “drug prejudice” scaffolds due to their wide range of applications in medicinal chemistry

Biochemical Pathways

Imidazo[1,2-a]pyridines can be involved in various biochemical pathways depending on their specific targets. They can influence signal transduction, enzyme activity, and other cellular processes

Análisis Bioquímico

Biochemical Properties

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to various biochemical effects .

Cellular Effects

The effects of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. Additionally, it can modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .

Molecular Mechanism

At the molecular level, 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid exerts its effects through various mechanisms. It can bind to DNA and form adducts, leading to mutations and genomic instability. This compound can also inhibit or activate specific enzymes, thereby altering metabolic pathways. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can change over time. This compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic cellular damage and alterations in cellular functions .

Dosage Effects in Animal Models

The effects of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, it may not exhibit significant toxic effects, but at higher doses, it can cause severe toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body. The compound’s metabolism can significantly affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. The compound’s localization and accumulation can be influenced by its interactions with cellular membranes and organelles .

Subcellular Localization

The subcellular localization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYYUAYGIWHUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

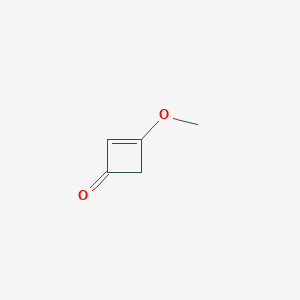

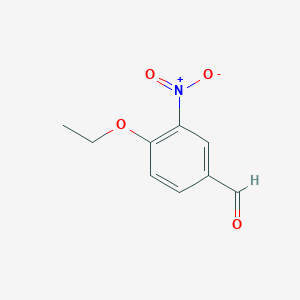

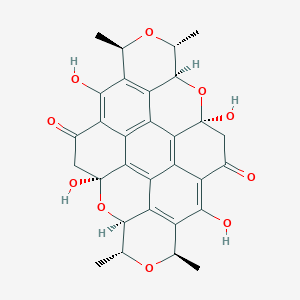

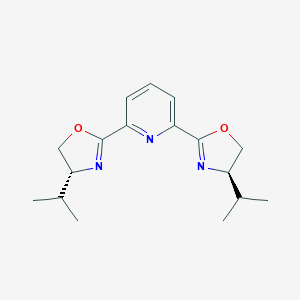

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole](/img/structure/B159401.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)